molecular formula C18H18N4O2S2 B3672401 N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea

N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea

Cat. No.: B3672401
M. Wt: 386.5 g/mol
InChI Key: MSYZULLHXTUJNR-UHFFFAOYSA-N
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Description

“N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .


Synthesis Analysis

The synthesis of such compounds often involves multistep processes . For instance, the synthesis of similar compounds may require nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea” is not specified in the retrieved papers.

Future Directions

Thiadiazole derivatives, including “N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea”, have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, they are of considerable interest for the design of new antitumor agents . Future research could focus on further exploring their potential therapeutic applications and improving their efficacy and safety profiles.

Mechanism of Action

Target of Action

The primary target of N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea is believed to be the Protein Kinase PKnB from Mycobacterium Tuberculosis . PKnB is a trans-membrane Ser/Thr protein kinase (STPK) highly conserved in Gram-positive bacteria and apparently essential for Mycobacterial viability .

Mode of Action

The compound interacts with its target, PKnB, by disrupting processes related to DNA replication . This allows it to inhibit the replication of both bacterial and cancer cells . The compound’s mode of action is connected with the fact that the 1,3,4-thiadiazole heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA replication and cell division . It disrupts the normal functioning of these pathways, leading to the inhibition of cell replication. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Result of Action

The result of the compound’s action is the inhibition of cell replication, which can lead to cell death . This makes the compound a potential anticancer agent. The most active compounds are N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide 28 and N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide 29 .

Properties

IUPAC Name

1-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-24-15-10-6-5-9-14(15)19-17(23)20-18-22-21-16(26-18)12-25-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYZULLHXTUJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
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N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
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N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
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N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
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N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
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N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea

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